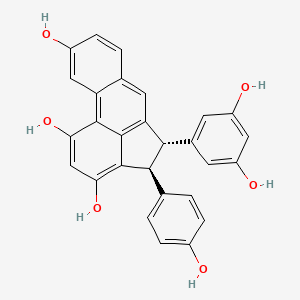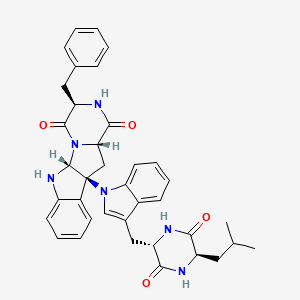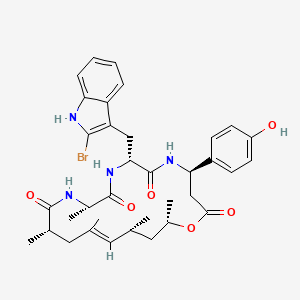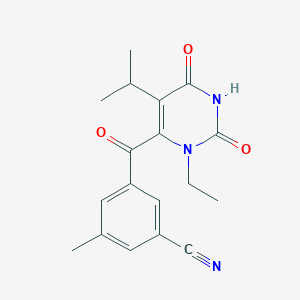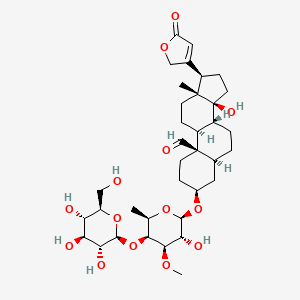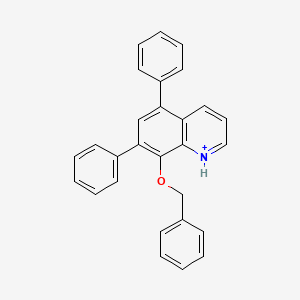
8-Benzyloxy-5,7-diphenylquinoline(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-benzyloxy-5,7-diphenylquinoline(1+) is an organic cation. It is a conjugate acid of an 8-benzyloxy-5,7-diphenylquinoline.
Scientific Research Applications
Fluorescent pH-Probes
8-Benzyloxy-5,7-diphenylquinoline and its derivatives have been studied as fluorescent pH-probes in nonaqueous solutions. The compounds, including the starting material 8-benzyloxy-5,7-dibromoquinoline and their N-protonated counterparts, exhibit significant photoluminescence quantum yields, making them suitable for pH sensing applications (Kappaun et al., 2006).
Luminescent Organoboron Complexes
The synthesis of luminescent organoboron complexes, utilizing 8-benzyloxy-5,7-dibromoquinoline as a key intermediate, has been described. These complexes exhibit potential in electronic and electroluminescent applications due to their modified 8-quinolinolates structure (Kappaun et al., 2006).
Tautomerism in Medicine Molecules
8-Benzyloxy-5,7-diphenylquinoline derivatives are part of the 8-hydroxyquinoline (8HQ) family, which are significant in the study of tautomerism in medicine molecules. These compounds, including various 8HQ derivatives, display different forms based on intramolecular hydrogen bonding, influencing their stability and chemical properties (Karpińska et al., 2010).
Palladium-Catalysed Reactions
Selective aminocarbonylation of 8-benzyloxy-5,7-diiodoquinoline under specific conditions has been explored, leading to the synthesis of various derivatives with potential applications in chemical synthesis and pharmaceuticals (Takács et al., 2011).
Preconcentration of Thorium
8-Benzyloxy-5,7-diphenylquinoline derivatives have been used in solid-phase extractive preconcentration of thorium. This application is vital in environmental chemistry and the nuclear industry for the quantitative retention and analysis of thorium (Preetha et al., 2002).
Near-Infrared Luminescence
Derivatives of 8-benzyloxy-5,7-diphenylquinoline have been used in enhancing the near-infrared luminescence of lanthanide complexes, offering potential in advanced materials science, particularly in optoelectronics and sensing technologies (Shavaleev et al., 2009).
Photolabile Protecting Groups
8-Benzyloxy-5,7-diphenylquinoline has been incorporated into photolabile protecting groups, relevant in biomedical applications where high two-photon photolysis cross sections and water solubility are crucial (Tran et al., 2015).
Catalysis and Synthesis
Various 8-benzyloxy-5,7-diphenylquinoline derivatives have been synthesized and used as ligands in enantioselective catalysis, showcasing their versatility in organic synthesis (Chelucci et al., 2000).
Properties
Molecular Formula |
C28H22NO+ |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5,7-diphenyl-8-phenylmethoxyquinolin-1-ium |
InChI |
InChI=1S/C28H21NO/c1-4-11-21(12-5-1)20-30-28-26(23-15-8-3-9-16-23)19-25(22-13-6-2-7-14-22)24-17-10-18-29-27(24)28/h1-19H,20H2/p+1 |
InChI Key |
GBFCRECCLKGFGJ-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C3=C2[NH+]=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1263311.png)

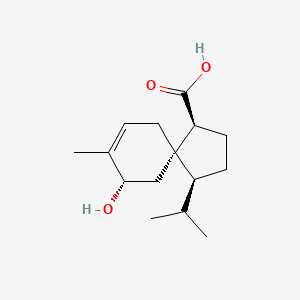
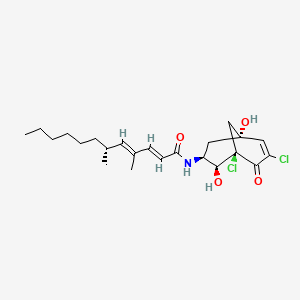
![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)
